2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol
Brand Name: Vulcanchem
CAS No.: 727993-72-8
VCID: VC4124926
InChI: InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-10-8-14-11(18-4)7-9(10)5-6-16/h7-8,16H,5-6H2,1-4H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol

CAS No.: 727993-72-8

Cat. No.: VC4124926

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31

* For research use only. Not for human or veterinary use.

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol - 727993-72-8

Specification

CAS No. 727993-72-8
Molecular Formula C13H20N2O4
Molecular Weight 268.31
IUPAC Name tert-butyl N-[4-(2-hydroxyethyl)-6-methoxypyridin-3-yl]carbamate
Standard InChI InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-10-8-14-11(18-4)7-9(10)5-6-16/h7-8,16H,5-6H2,1-4H3,(H,15,17)
Standard InChI Key SWWDWKVINFZOTG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC

Introduction

Overview of the Compound

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol is a pyridine derivative that incorporates several functional groups:

  • A tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the pyridine ring.

  • A methoxy group at the 2-position.

  • An ethanol group attached to the pyridine ring.

This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, due to its functionalized pyridine core and protected amine functionality.

Potential Applications

While specific data on this compound is unavailable, compounds with similar structures are often used in:

  • Pharmaceutical Synthesis: The Boc-protected amine allows for selective deprotection and subsequent functionalization.

  • Medicinal Chemistry: Pyridine derivatives are common in drug design due to their bioactivity and ability to bind to biological targets.

  • Material Science: Functionalized pyridines can serve as ligands in coordination chemistry or as precursors for advanced materials.

Hypothetical Synthesis Pathway

A plausible synthetic route for this compound might involve:

  • Starting with a 5-amino-2-methoxy-4-pyridinol derivative.

  • Protecting the amino group with a Boc reagent (e.g., di-tert-butyl dicarbonate).

  • Introducing the ethanol moiety via alkylation or other suitable reactions.

Data Table (Hypothetical)

PropertyValue/Description
Molecular FormulaC12H18N2O3
Molecular Weight~238.29 g/mol
SolubilityLikely soluble in polar organic solvents (e.g., ethanol, DMSO)
Functional GroupsBoc-protected amine, methoxy, hydroxyl
Potential UsesPharmaceutical intermediate, ligand precursor

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